N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide is a compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, material science, and drug discovery. The structure of this compound features an anthraquinone core linked to a 4-fluorobenzamide group through an amide bond, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It is known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.
Mode of Action
It is known that the compound can participate in c-h bond functionalization reactions . In these reactions, the compound’s N, O-bidentate directing group coordinates with a metal ion, bringing it into proximity with C-H bonds to be functionalized . The thermodynamic stability of the resulting cyclometallated complexes determines which C-H bonds are cleaved and thus functionalized .
Preparation Methods
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under specific conditions.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Anthraquinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide include:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a methyl group instead of a fluorine atom on the benzamide group, which affects its reactivity and biological activity.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDNYKCUMYVNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.